
环丁烷-1,3-二醇
描述
Cyclobutane-1,3-diol is a chemical compound with the molecular formula C4H8O2 . It has an average mass of 88.105 Da and a monoisotopic mass of 88.052429 Da . It is also known by other names such as 1,3-Cyclobutandiol and cis-cyclobutane-1,3-diol .
Synthesis Analysis
Cyclobutane-1,3-diol can be synthesized from simple 1,3-diols . The key steps of the procedure are a phase transfer catalysed ring closure and the transformation of a carboxyl group to a methyl group . Other methods for cyclobutane synthesis include [2+2] cycloadditions .Molecular Structure Analysis
The molecular structure of Cyclobutane-1,3-diol consists of a cyclobutane ring with hydroxyl groups attached to the 1 and 3 positions .Chemical Reactions Analysis
Cyclobutane-1,3-diol can undergo various chemical reactions. For instance, it can participate in phase transfer catalysis to yield good synthesis of the cyclobutane skeleton .Physical And Chemical Properties Analysis
Cyclobutane-1,3-diol has a density of 1.4±0.1 g/cm3, a boiling point of 243.8±8.0 °C at 760 mmHg, and a flash point of 125.5±13.0 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 0 freely rotating bonds .科学研究应用
Organic Chemistry
Application Summary
Cyclobutane-1,3-diol is a chemical compound with diverse scientific applications. Its unique structure allows it to be utilized in drug synthesis, organic chemistry, and material science, contributing to advancements in various research fields.
Methods of Application
In the last decade, a certain number of new cyclobutane and cyclobutanone synthesis and functionalization protocols have been published. Organo- and biocatalyzed eco-friendly approaches to cyclobutane-containing molecules have been developed with interesting results .
Results or Outcomes
The selective modification of their structures can be strategically used in organic synthesis . Ring enlargement and ring contraction can be obtained regio- and stereoselectively by using a certain number of reaction conditions .
Food Contact Materials
Application Summary
2,2,4,4-Tetramethylcyclobutane-1,3-diol (TMCD), a derivative of Cyclobutane-1,3-diol, has been evaluated for use in food contact materials .
Methods of Application
The substance is used as a co-monomer in the production of polyesters at use levels up to 35 mol % of the diol component .
Results or Outcomes
Migration of the substance was found to be up to 2 µg/kg in food simulants. Migration of the reaction products was in the range from 1 to 40 µg/kg. Migration of each oligomer containing the substance moiety is estimated to be approximately 10 µg/kg food . The EFSA Panel concluded that for single uses, the substance 2,2,4,4-tetramethylcyclobutane-1,3-diol is not of safety concern for the consumer .
Polymer Chemistry
Application Summary
Cyclobutane-1,3-diol, specifically its derivative 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), has been used to replace the potentially hazardous Bisphenol A (BPA) in the production of polyesters and polycarbonates .
Methods of Application
The diol monomers, such as TMCD, are incorporated into the polymer structure via conventional melt polymerization . This process involves heating the monomers to a temperature at which they become a molten mass, then cooling the mass so that it solidifies into a polymer.
Results or Outcomes
The resulting polymers exhibit excellent thermal, optical, and mechanical properties . The glass transition temperature of these polymers ranges from 33 to 114 °C, and the decomposition temperature ranges from 381 to 424 °C . This makes them suitable for a wide range of applications, including the production of plastic bottles, coatings, and adhesives .
Material Science
Application Summary
Cyclobutane-1,3-diol is used as a monomer for the synthesis of polymeric materials . These materials have a wide range of applications, from packaging to automotive parts.
Methods of Application
The diol is incorporated into the polymer structure during the polymerization process . This involves reacting the diol with other monomers under specific conditions to form a polymer.
Results or Outcomes
The resulting polymeric materials exhibit a variety of desirable properties, such as high strength, durability, and resistance to heat and chemicals . These properties make them suitable for use in a wide range of applications, from packaging materials to automotive parts .
Photoreaction and Reduction
Application Summary
Cyclobutane-1,3-diol has been used in a novel strategy to synthesize a semi-rigid diol, trans-1,3-cyclobutane dimethanol (CBDO-1), a versatile building block which may also serve as a phenol-free BPA replacement .
Methods of Application
The synthesis of CBDO-1 involves an initial photodimerization of trans-cinnamic acid using a 365 nm blacklight to form a trans-1,3-cyclobutane diacid, CBDA-1. This is then reduced with either NaBH4 in the presence of I2, or by catalytic hydrogenation using CuO–CrO3, to give the desired CBDO-1 in excellent yield .
Results or Outcomes
The ease of synthesis of this cyclobutane-containing CBDO-1 monomer, coupled with its desirable properties, will not only help in the development of alternatives for the widely used BPA, but will also lead to novel and useful materials that are not accessible employing thermal reactions alone .
Synthesis of Polymeric Materials
Application Summary
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO), a derivative of Cyclobutane-1,3-diol, is used as a monomer for the synthesis of polymeric materials .
Methods of Application
This diol is produced as a mixture of cis- and trans- isomers, depending on the relative stereochemistry of the hydroxyl groups . It is usually used as an alternative to bisphenol A (BPA) in the synthesis of polymeric materials .
Results or Outcomes
The resulting polymeric materials have a wide range of applications, from packaging to automotive parts . They exhibit a variety of desirable properties, such as high strength, durability, and resistance to heat and chemicals .
安全和危害
属性
IUPAC Name |
cyclobutane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STENYDAIMALDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347015 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutane-1,3-diol | |
CAS RN |
63518-47-8, 1332482-73-1 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



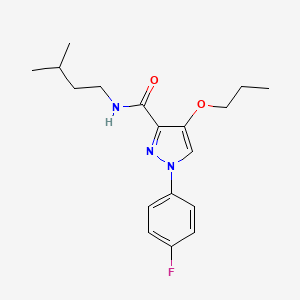
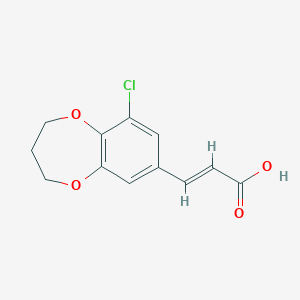
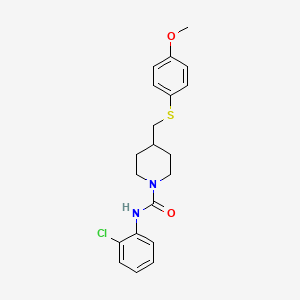
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)
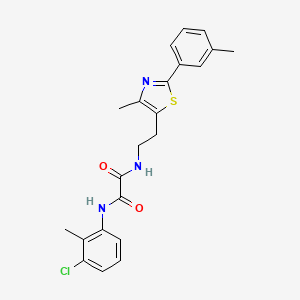
![4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride](/img/structure/B2723772.png)
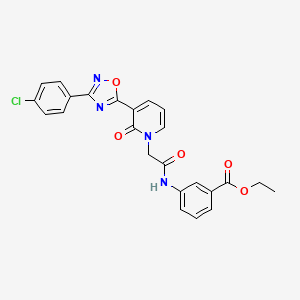
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide](/img/structure/B2723775.png)
![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)
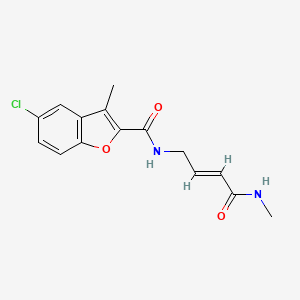
![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)
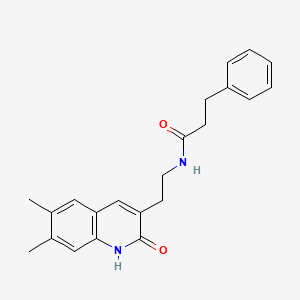
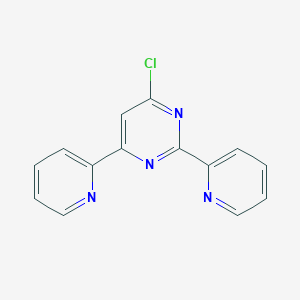
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)